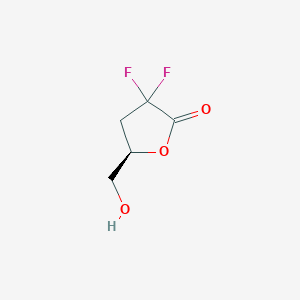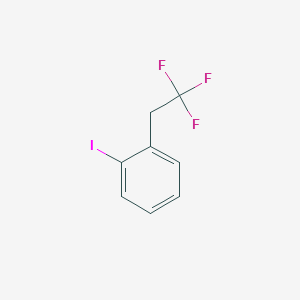
1-Iodo-2-(2,2,2-trifluoroethyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-(2,2,2-trifluoroethyl)-benzene is an organic compound with the molecular formula C8H6F3I It is characterized by the presence of an iodine atom and a trifluoroethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene can be synthesized through several methods. One common approach involves the iodination of 2-(2,2,2-trifluoroethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Major Products Formed:
- Substitution reactions yield compounds such as 2-(2,2,2-trifluoroethyl)phenol, 2-(2,2,2-trifluoroethyl)benzonitrile.
- Oxidation reactions produce 2-(2,2,2-trifluoroethyl)benzoic acid, 2-(2,2,2-trifluoroethyl)benzaldehyde.
- Reduction reactions result in 2-(2,2,2-trifluoroethyl)benzene .
Scientific Research Applications
1-Iodo-2-(2,2,2-trifluoroethyl)-benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene exerts its effects involves its interaction with various molecular targets. The iodine atom and trifluoroethyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
Comparison with Similar Compounds
- 1-Iodo-2-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-2-(2,2,2-trifluoroethyl)benzene
- 1-Chloro-2-(2,2,2-trifluoroethyl)benzene
Comparison: 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated and chlorinated analogs. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6F3I |
|---|---|
Molecular Weight |
286.03 g/mol |
IUPAC Name |
1-iodo-2-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H6F3I/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5H2 |
InChI Key |
RYUZIONYZBGCLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone](/img/structure/B12867261.png)
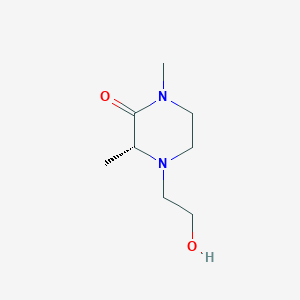
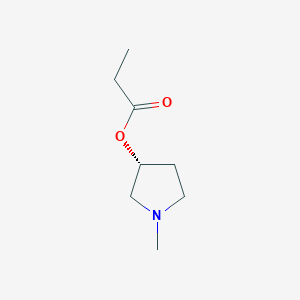
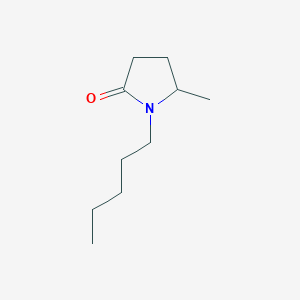
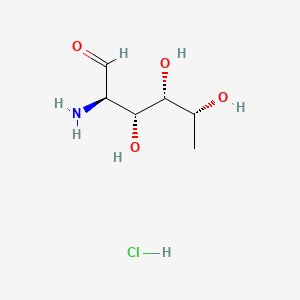
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)
![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)
![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)


![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)
